Aluminum;trifluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aluminum trifluoride (AlF3) is a white, crystalline powder that is commonly used in various industrial applications, including the production of aluminum metal, ceramics, and glass. It is also used as a catalyst in organic synthesis reactions and as a component in the production of lithium-ion batteries.

Aplicaciones Científicas De Investigación

1. Energy and Hydrogen Storage Material

Aluminum hydride, a compound related to aluminum trifluoride, has garnered interest as a promising hydrogen and energy storage material. It has potential applications in areas such as rocket fuel, explosives, reducing agents, and portable fuel cells. Ongoing research focuses on synthesis methods, crystallographic structures, thermodynamics, and regeneration routes (Graetz et al., 2011).

2. Industrial Applications in Aluminum Manufacturing

Aluminum trifluoride and related compounds like sodium hexafluoroaluminate (cryolite) play crucial roles in the aluminum industry. They are vital in aluminum manufacturing, fluoride glass production, and as brazing fluxes in aluminum part fabrication (Conley et al., 2002).

3. Catalyst in Reduction Chemistry

Aluminum compounds, including simple salts like halides or triflates, are increasingly used in catalytic reduction processes. These include hydrogenation, transfer hydrogenation, hydrosilylation, and hydroboration (Nikonov, 2017).

4. Analytical Chemistry Applications

In analytical chemistry, aluminum trifluoride is utilized in graphite furnace atomic absorption spectrometry as a matrix modifier. This method aids in the determination of aluminum with improved accuracy and reduced interferences (Nater et al., 1989).

5. Alternative to Aluminum Trifluoride in Electrolytes

Research has explored sodium tetrafluoroaluminate as an alternative to aluminum trifluoride in commercial electrolytes for aluminum production. This could offer advantages in specific production environments (Sedykh et al., 2011).

6. Semiconductor Manufacturing

Aluminum trifluoride is relevant in the manufacturing of semiconductor materials, particularly in the ion implantation process for doping silicon carbide, a major semiconductor material (Tang et al., 2022).

7. Molecular Structure Investigations

The molecular geometry and structure of aluminum trifluoride have been studied through methods like electron diffraction, which contribute to a deeper understanding of its chemical behavior and properties (Hargittai et al., 1990).

8. Catalysis in Organic Synthesis

Aluminum triflate, a related compound, is an efficient catalyst for cycloisomerization of unsaturated alcohols, with applications in synthesizing compounds like rose oxide (Coulombel et al., 2009).

9. Energy Storage and Battery Technology

Research includes developing aluminum-ion batteries with high energy density, where compounds related to aluminum trifluoride play a role in the cathode materials (Wu et al., 2019).

Propiedades

Número CAS |

17949-86-9 |

|---|---|

Nombre del producto |

Aluminum;trifluoride |

Fórmula molecular |

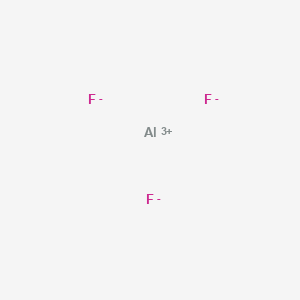

AlF3 |

Peso molecular |

83.976748 g/mol |

Nombre IUPAC |

aluminum;trifluoride |

InChI |

InChI=1S/Al.3FH/h;3*1H/q+3;;;/p-3 |

Clave InChI |

KLZUFWVZNOTSEM-UHFFFAOYSA-K |

Impurezas |

0.5 to 2.0 ppm of Silicon, Magnesium, Iron, Nickel, Chromium |

SMILES |

[F-].[F-].[F-].[Al+3] |

SMILES canónico |

[F-].[F-].[F-].[Al+3] |

Color/Form |

White, hexagonal crystals |

Densidad |

2.88 at 77 °F (USCG, 1999) 3.10 2.9 g/cm³ |

melting_point |

1291 °C |

Otros números CAS |

7784-18-1 |

Descripción física |

Aluminum fluoride appears as odorless white powder or granules. Denser than water. Solubility in water at 25°C equals 0.559 g / 100 mL. DryPowder; DryPowder, OtherSolid; OtherSolid HYGROSCOPIC WHITE OR COLOURLESS CRYSTALS. |

Pictogramas |

Acute Toxic; Irritant; Health Hazard |

Vida útil |

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |

Solubilidad |

In water, 0.559 g/100 mL @ 25 °C Sparingly soluble in acids and alkalies, even hot concentrated H2SO4 has little effect. INSOL IN ALC & ACETONE Solubility in water, g/100ml at 20 °C: 0.5 |

Sinónimos |

aluminum fluoride aluminum trifluoride |

Presión de vapor |

1 mm Hg @ 1238 °C Vapor pressure, Pa at 1238 °C: 133 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylphenyl)thio]propanoic acid](/img/structure/B100289.png)

![8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole](/img/structure/B100290.png)

![3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride](/img/structure/B100291.png)

![2-Chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonic acid](/img/structure/B100304.png)